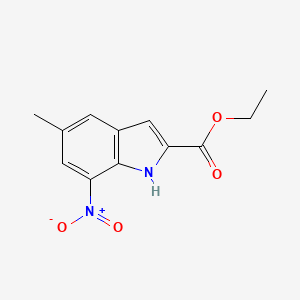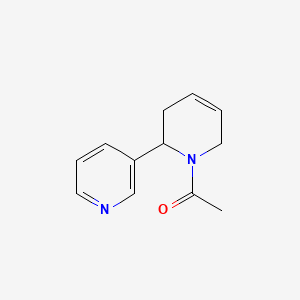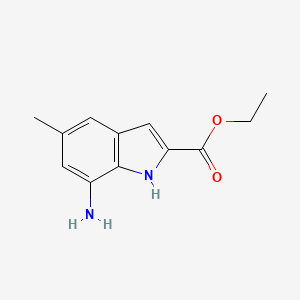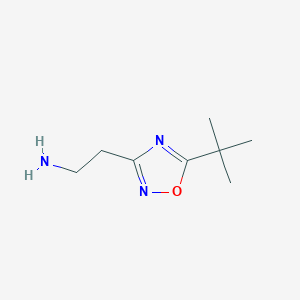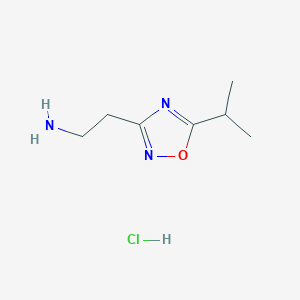
2-(But-3-en-1-yl)-N,N-dimethylaniline
Übersicht
Beschreibung
2-(But-3-en-1-yl)-N,N-dimethylaniline is a chemical compound that is widely used in scientific research. It is also known as N,N-dimethyl-2-(3-butene-1-yl)aniline or DMBA. This compound is used as a precursor for the synthesis of other compounds, and it has several important applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-1-yl)-N,N-dimethylaniline is not well understood. However, it is believed that this compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer.
Biochemical and physiological effects:
2-(But-3-en-1-yl)-N,N-dimethylaniline has been shown to have mutagenic and carcinogenic effects in animal studies. It has also been shown to induce DNA damage and inhibit DNA repair mechanisms. This compound can also cause oxidative stress and disrupt cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(But-3-en-1-yl)-N,N-dimethylaniline is a useful compound for studying the mechanisms of chemical carcinogenesis. It is relatively easy to synthesize and can be used as a substrate for enzyme-catalyzed reactions. However, this compound has limitations in terms of its toxicity and potential health hazards. Careful handling and disposal procedures must be followed to ensure safety in the laboratory.
Zukünftige Richtungen
There are several future directions for research involving 2-(But-3-en-1-yl)-N,N-dimethylaniline. One area of interest is the development of new compounds that can inhibit the mutagenic and carcinogenic effects of this compound. Another area of research is the identification of new enzymes that can metabolize this compound and prevent its activation. Additionally, the use of this compound as a tool for studying DNA damage and repair mechanisms is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-1-yl)-N,N-dimethylaniline is widely used in scientific research as a precursor for the synthesis of other compounds. It is also used as a substrate for the study of enzyme-catalyzed reactions. This compound has been used to study the metabolism of carcinogens and the mechanisms of chemical carcinogenesis.
Eigenschaften
IUPAC Name |
2-but-3-enyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-4-5-8-11-9-6-7-10-12(11)13(2)3/h4,6-7,9-10H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBAOZKJXLZDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yl)-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




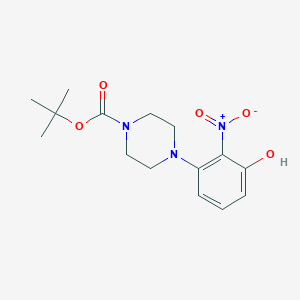

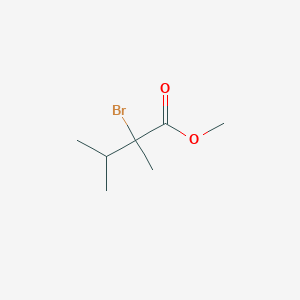
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid](/img/structure/B3302063.png)
![3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3302070.png)
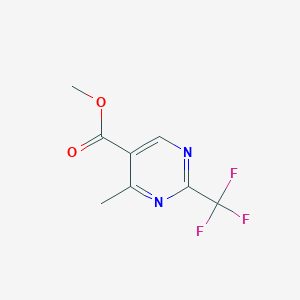
![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)
